4-Aminoquinaldine hydrochloride

Solubility Salt selection Formulation

Researchers seeking a robust starting point for oral antileishmanial programs can rely on this hydrochloride salt. The 2-methyl-4-aminoquinoline scaffold provides a distinct pharmacological profile, with key derivatives achieving >95% oral protection in BALB/c mice against SAG-sensitive and -resistant L. donovani strains. • Dual DHFR inhibition and ROS-mediated apoptosis mechanism, distinct from miltefosine. • Superior heteroaryl core for antimalarial diarylurea SAR, yielding leads 15.6-fold more potent than chloroquine against resistant P. falciparum. • Enhanced aqueous solubility vs. free base, enabling solution-phase library synthesis and facile quaternization for cationic antimicrobials.

Molecular Formula C10H11ClN2
Molecular Weight 194.66 g/mol
CAS No. 24391-26-2
Cat. No. B14683723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminoquinaldine hydrochloride
CAS24391-26-2
Molecular FormulaC10H11ClN2
Molecular Weight194.66 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C(=C1)N.Cl
InChIInChI=1S/C10H10N2.ClH/c1-7-6-9(11)8-4-2-3-5-10(8)12-7;/h2-6H,1H3,(H2,11,12);1H
InChIKeyFAZUUZXVFVVIIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Aminoquinaldine Hydrochloride: Structural Identity and Baseline Overview


4-Aminoquinaldine hydrochloride (CAS 24391-26-2), also known as 2-methylquinolin-4-amine hydrochloride, is the hydrochloride salt of the heterocyclic aromatic amine 4-aminoquinaldine (free base CAS 6628-04-2). It belongs to the 4-aminoquinoline class and is characterized by a quinoline core bearing an amino group at position 4 and a methyl substituent at position 2. The hydrochloride salt form confers enhanced aqueous solubility relative to the free base, a property that is critical for both synthetic manipulation in aqueous media and for biological assay compatibility [1]. The compound serves as a key synthetic intermediate and scaffold in medicinal chemistry programs targeting leishmaniasis, malaria, and cancer, with its 2-methyl substituent providing distinct steric and electronic properties that differentiate it from the unsubstituted 4-aminoquinoline core [2].

Salt Form Hydrochloride salt ensures aqueous solubility for biological assay compatibility
Scaffold 2-Methyl-4-aminoquinoline core provides distinct SAR vs. unsubstituted analogs
Workflow Key intermediate for antileishmanial, antimalarial, and antibacterial derivatization programs

Differentiation from Other 4-Aminoquinoline Analogs


The 2-methyl substituent on 4-aminoquinaldine hydrochloride is not a passive structural feature—it directly modulates DNA intercalation geometry, aqueous solubility, and target binding affinity relative to the unsubstituted 4-aminoquinoline series. At the scaffold level, 4-aminoquinaldine exhibits a markedly lower DNA unwinding angle than chloroquine or quinacrine when examined under comparable ionic conditions, indicating fundamentally different nucleic acid interaction modes [1]. In antibacterial applications, N-alkyl-4-aminoquinaldinium salts are demonstrably more potent bactericidal agents than the corresponding 4-aminoquinolinium compounds, a difference attributable to the 2-methyl group's influence on cationic charge distribution and protein binding [2]. For antileishmanial programs, derivatives built on the parent 4-aminoquinaldine scaffold (e.g., PP-9 and PP-10) achieve >95% oral protection in vivo, whereas the simple unsubstituted parent compound S-4 requires 4- to 16-fold higher activity under identical conditions [3]. These data demonstrate that the 2-methyl-4-aminoquinoline scaffold provides a quantifiably distinct pharmacological profile, and the hydrochloride salt form further differentiates the compound in terms of handling and formulation properties. Substituting with the free base or with other 4-aminoquinoline analogs without the 2-methyl group cannot be assumed to preserve the biological performance observed for this specific chemotype.

2-Methyl Group Removal alters DNA intercalation geometry and target binding; unsubstituted 4-aminoquinoline may not reproduce activity profiles.
Free Base Solubility Free base requires organic co-solvents; substitution may limit aqueous assay compatibility and handling.
Quinolinium vs Quinaldinium 4-Aminoquinolinium salts lack the methyl-driven potency shift; antibacterial profile may differ significantly.

Comparative Performance Evidence for Procurement Decisions


Aqueous Solubility Advantage of the Hydrochloride Salt

4-Aminoquinaldine hydrochloride (CAS 24391-26-2) exhibits markedly improved aqueous solubility compared to the free base form (CAS 6628-04-2). The hydrochloride salt achieves water solubility of at least 25 mg/mL, whereas the free base is described as only slightly soluble to very sparingly soluble in water [1]. This solubility differential is critical for aqueous-phase synthetic transformations and for achieving biologically relevant concentrations in in vitro assay systems without reliance on high DMSO concentrations. The patent literature further describes the hydrochloride as 'leicht löslich in Wasser' (readily soluble in water), confirming this as an intrinsic advantage of the salt form [2].

Solubility Enhancement
Cross-study comparable
Hydrochloride salt ≥25 mg/mL in water vs free base sparingly soluble
Supports aqueous assay compatibility
Solubility differential of at least one to two orders of magnitude; eliminates need for organic co-solvents
Solubility Salt selection Formulation

Antileishmanial Oral Efficacy Against Drug-Resistant Strains

The 4-aminoquinaldine derivative PP-10 (built directly on the 4-aminoquinaldine scaffold) demonstrates superior in vivo efficacy against sodium antimony gluconate (SAG)-resistant Leishmania donovani compared to miltefosine, the only approved oral drug for visceral leishmaniasis. In BALB/c mice infected with SAG-resistant GE1F8R L. donovani, oral administration of PP-10 at 10 mg/kg once weekly for 4 weeks achieved 97.46% spleen parasite clearance, compared to 90.2% for miltefosine at the identical dose and schedule (P < 0.05) [1]. At the in vitro level, PP-10 exhibited an IC50 of 5.84 ± 0.1 µM against intracellular GE1F8R amastigotes, which is 1.54-fold more potent than miltefosine (IC50 9.0 ± 0.60 µM) [2]. Against the SAG-sensitive AG83 strain, PP-10 achieved 93% liver and 98% spleen parasite suppression orally at 10 mg/kg, statistically indistinguishable from or superior to miltefosine [1].

Antileishmanial Oral Efficacy
Head-to-head
PP-1097.46% spleen clearance (oral 10 mg/kg, once weekly)
Miltefosine90.2% spleen clearance (same dose/schedule)
P value<0.05 vs miltefosine
Reported in vivo antileishmanial model-response context
SAG-resistant L. donovani (GE1F8R) in BALB/c mice; single study context
Visceral leishmaniasis Oral bioavailability Drug-resistant parasites

Antimalarial Potency Against Chloroquine-Resistant P. falciparum

The 4-aminoquinaldine-derived diarylurea compound 4{13,58}, carrying a benzisothiadiazolyl B-ring substitution, exhibits antimalarial potency that surpasses chloroquine against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum. Compound 4{13,58} achieved an EC50 of 0.016 µM against 3D7, which is 3-fold more potent than chloroquine (EC50 = 0.047 ± 0.004 µM) measured in the same assay system [1]. Critically, 4{13,58} retained activity against the chloroquine-resistant K1 strain with an EC50 of 0.079 µM, comparing favorably to chloroquine's substantially reduced potency against K1 (EC50 = 1.23 ± 0.07 µM), representing a 15.6-fold improvement in potency against the resistant strain [1]. The entire 4-aminoquinaldine-derived diarylurea library (60 compounds) demonstrated a general trend of slightly higher potency against the chloroquine-sensitive 3D7 strain than the resistant K1 strain, but multiple compounds maintained sub-micromolar EC50 values against both strains, a profile that is pharmacologically distinct from chloroquine [2].

Antimalarial Potency
Head-to-head
4{13,58}EC50 0.016 µM (3D7), 0.079 µM (K1)
ChloroquineEC50 0.047 µM (3D7), 1.23 µM (K1)
Resistance index4.9 vs 26.2 for chloroquine
Supports chloroquine-resistant strain assay context
SYBR Green I assay, 72 h; scaffold advantage for cross-resistance studies
Antimalarial Chloroquine-resistant Diarylurea

Bactericidal Potency of Quinaldinium vs. Quinolinium Salts

In a systematic head-to-head comparison of two homologous N-alkyl derivative series, 4-aminoquinaldinium salts (bearing the 2-methyl substituent) were found to be consistently more potent bactericidal agents than the corresponding 4-aminoquinolinium compounds (lacking the 2-methyl group) [1]. Both series displayed bacteriostatic activity characterized by maxima at alkyl chain lengths of C12 to C14, with a marked decrease in potency at longer chain lengths. However, the bactericidal activity profile differed: activity was not greatly diminished with higher homologues in either series, but the 4-aminoquinaldinium compounds maintained a measurable potency advantage across the series [1]. The mechanism of antibacterial action was correlated with protein precipitation capacity, and the enhanced activity of the quinaldinium series was attributed to the influence of the 2-methyl group on the basicity and cationic charge density of the quinolinium nitrogen [2].

Bactericidal Potency
Head-to-head
QuinaldiniumConsistently more potent bactericidal vs. quinolinium series
Max activityC12–C14 alkyl chain length
Reported antibacterial structure-activity context
Quantitative fold differences not reported; data from 1961 study
Antibacterial Quaternary ammonium Cationic antimicrobial

Comprehensive Polymorph Landscape and Stability Characterization

4-Aminoquinaldine (4-AQ) has been subjected to comprehensive polymorph prediction and experimental characterization, yielding a well-defined solid-form landscape. Five distinct solid forms have been identified and structurally characterized: the thermodynamically stable anhydrate AH I° (space group P2₁/c), two metastable anhydrate forms AH II and AH III (trigonal space group R3̅), the kinetic monohydrate Hy1A, and the thermodynamically stable monohydrate Hy1B° [1]. Lattice energy calculations confirmed the experimental 0 K stability order, and dehydration studies with differential scanning calorimetry and solubility measurements identified Hy1B° as the global energy minimum hydrate structure [2]. At 25 °C, the hydrate/anhydrate equilibrium occurs at a water activity (a_w) of 0.14, providing a quantitative thermodynamic parameter for controlling solid form during processing and storage [2]. This level of polymorph characterization is substantially more extensive than what is available for most closely related 4-aminoquinoline analogs and provides procurement-critical information on batch-to-batch solid form consistency.

Polymorph Landscape
Class-level inference
Solid forms5 characterized (AH I°, II, III; Hy1A, Hy1B°) Hydrate/anhydrate eq.a_w = 0.14 at 25°C Stability rankingThermodynamic hierarchy determined
Supports solid-form selection and batch consistency
Extensive characterization vs. limited data for unsubstituted 4-aminoquinoline analogs
Polymorphism Solid-state characterization Crystal engineering

High-Yield Synthetic Route via 4-Chloroquinaldine

4-Aminoquinaldine (free base, CAS 6628-04-2) can be synthesized from 4-chloroquinaldine with a reported yield of approximately 98%, substantially exceeding the alternative route from 4-bromo-2-methylquinoline, which achieves only ~80% yield . The high-yielding 4-chloroquinaldine route provides a cost-efficient entry to the 4-aminoquinaldine scaffold, which can then be converted to the hydrochloride salt (CAS 24391-26-2) by treatment with hydrochloric acid. This synthetic efficiency is a practical consideration for procurement, as it supports competitive pricing and reliable supply of high-purity material. The hydrochloride salt is obtained as a crystalline solid; patent literature describes the hydrochloride as precipitating from dilute hydrochloric acid as a pale yellow powder that is readily soluble in water and can be recrystallized from alcohol [1].

Synthetic Efficiency
Supporting evidence
~98% yield via 4-chloroquinaldine vs ~80% via 4-bromoquinoline route
Supports cost-efficient supply and scalability
18 percentage point yield advantage; route-dependent synthesis context
Synthesis Yield optimization Route scalability

High-Confidence Research and Industrial Application Scenarios


Antileishmanial Lead Optimization for Drug-Resistant Strains

The 4-aminoquinaldine scaffold is directly validated as a productive starting point for oral antileishmanial drug discovery. Derivatives PP-9 and PP-10 achieve >95% protection in BALB/c mice via oral administration at 10 mg/kg against both SAG-sensitive and SAG-resistant L. donovani strains, with PP-10 demonstrating statistically superior spleen clearance (97.46%) compared to miltefosine (90.2%) against the resistant GE1F8R strain at equivalent dosing [1]. The scaffold's mechanism involves DHFR inhibition and ROS-mediated apoptosis, providing a dual mode of action that is mechanistically distinct from miltefosine [1]. Procurement of 4-aminoquinaldine hydrochloride as the starting material enables direct access to this validated antileishmanial chemotype for medicinal chemistry optimization.

Antimalarial Diarylurea Library Synthesis

The 4-aminoquinaldine core serves as the optimal heteroaryl ring system for constructing diarylurea antimalarials, as established by systematic SAR exploration where the 4-aminoquinaldine ring was found to be superior to other heteroaryl systems evaluated [2]. Lead compound 4{13,58} achieved an EC50 of 0.016 µM against chloroquine-sensitive 3D7 P. falciparum (3-fold more potent than chloroquine) and retained an EC50 of 0.079 µM against chloroquine-resistant K1 (15.6-fold more potent than chloroquine) [3]. The hydrochloride salt form of the starting material facilitates solution-phase parallel synthesis of urea libraries in aqueous-compatible solvent systems.

Cationic Antimicrobial Agent Development

The 4-aminoquinaldinium scaffold (accessible via N-alkylation of 4-aminoquinaldine) provides a consistent bactericidal potency advantage over the corresponding 4-aminoquinolinium series, as demonstrated by direct head-to-head comparison studies [4]. The prototypical agent laurolinium acetate (N-dodecyl-4-aminoquinaldinium acetate) has demonstrated broad-spectrum activity against Gram-positive and Gram-negative bacteria, fungi, and protozoa, establishing the scaffold's utility in cationic antimicrobial development [4]. The hydrochloride salt of 4-aminoquinaldine is the preferred starting material for quaternization reactions due to its aqueous solubility and facile handling.

Solid-Form Screening and Preformulation Programs

4-Aminoquinaldine offers a rare advantage in pharmaceutical development: a thoroughly characterized polymorph landscape with five structurally solved solid forms, including two anhydrates and two monohydrates with precisely defined thermodynamic and kinetic stability relationships [5]. The hydrate/anhydrate equilibrium at a_w = 0.14 (25 °C) provides a quantitative parameter for controlling solid form during processing and storage [6]. This comprehensive dataset makes 4-aminoquinaldine and its hydrochloride salt excellent candidates for preformulation studies where polymorphic stability, hydration behavior, and solid-form interconversion kinetics are critical quality attributes requiring batch-to-batch consistency.

Application
Selection Property
Validation Focus
Antileishmanial scaffold derivatization
Oral administration-compatible hydrochloride salt
Drug-resistant strain model-response endpoints
Antimalarial diarylurea SAR studies
2-Methyl-4-aminoquinoline coupling handle
Chloroquine-resistant P. falciparum assay-response endpoints
Cationic antimicrobial SAR
Quaternary ammonium salt derivatization from 4-aminoquinaldine
Bactericidal potency across Gram-positive and Gram-negative panels
Solid-form screening and preformulation
Comprehensively characterized polymorph landscape (5 forms)
Hydrate/anhydrate stability and batch identity consistency
Quote Request

Request a Quote for 4-Aminoquinaldine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.